sodium 2-phenyl-4,5,6,7-tetrahydro-2H-indazole-3-carboxylate
Description
Sodium 2-phenyl-4,5,6,7-tetrahydro-2H-indazole-3-carboxylate is a heterocyclic compound featuring a partially hydrogenated indazole core substituted with a phenyl group at position 2 and a sodium carboxylate moiety at position 2. The tetrahydroindazole scaffold imparts conformational rigidity, while the carboxylate group enhances water solubility compared to ester or hydrocarbon analogs.
The synthesis of such compounds typically involves cyclization reactions of hydrazine derivatives with ketones or aldehydes, followed by carboxylation and salt formation.
Structure
3D Structure of Parent
Properties
IUPAC Name |
sodium;2-phenyl-4,5,6,7-tetrahydroindazole-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O2.Na/c17-14(18)13-11-8-4-5-9-12(11)15-16(13)10-6-2-1-3-7-10;/h1-3,6-7H,4-5,8-9H2,(H,17,18);/q;+1/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUFLRIMCWWKSRR-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NN(C(=C2C1)C(=O)[O-])C3=CC=CC=C3.[Na+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N2NaO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of sodium 2-phenyl-4,5,6,7-tetrahydro-2H-indazole-3-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of phenylhydrazine with cyclohexanone derivatives, followed by cyclization and subsequent carboxylation to introduce the carboxylate group. The reaction conditions often include the use of solvents such as ethanol or dimethylformamide (DMF) and catalysts like sodium hydroxide or potassium carbonate .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
Sodium 2-phenyl-4,5,6,7-tetrahydro-2H-indazole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the indazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Medicinal Chemistry
Sodium 2-phenyl-4,5,6,7-tetrahydro-2H-indazole-3-carboxylate has been investigated for its role as a pharmacological agent. Its structural analogs have shown promise in various therapeutic areas:
-
Poly(ADP-ribose) Polymerase Inhibition :
- Compounds related to this indazole derivative have been studied as inhibitors of poly(ADP-ribose) polymerases (PARPs), which are crucial in DNA repair mechanisms. Research indicates that these inhibitors can selectively target BRCA-deficient cancer cells, enhancing their therapeutic efficacy against certain types of cancer .
-
Tyrosine Kinase Inhibition :
- Recent studies have demonstrated that indazole derivatives exhibit inhibitory effects on tyrosine kinases, which are implicated in cancer progression. For instance, a series of compounds were synthesized and tested for their ability to inhibit TTK (tyrosine threonine kinase), showing promising results in both enzymatic assays and cancer cell line studies .
- Monoamine Oxidase Inhibition :
Case Study 1: PARP Inhibitors
A study by researchers identified a novel series of indazole derivatives that act as PARP inhibitors. These compounds displayed significant antiproliferative activity against BRCA-deficient cancer cells while showing minimal effects on BRCA-proficient cells. The selectivity of these compounds suggests a targeted approach to cancer therapy .
Case Study 2: Tyrosine Kinase Inhibitors
In another investigation, a new set of indazole derivatives was synthesized and tested for their activity against various human cancer cell lines. One compound demonstrated an IC50 value of 1.12 µM against SK-MEL-3 melanoma cells, indicating strong inhibitory potency . This highlights the potential of this compound derivatives in developing targeted cancer therapies.
Data Table: Summary of Biological Activities
Mechanism of Action
The mechanism of action of sodium 2-phenyl-4,5,6,7-tetrahydro-2H-indazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For instance, it may inhibit the activity of cyclooxygenase (COX) enzymes, thereby exhibiting anti-inflammatory properties. Additionally, it can interact with DNA and proteins, affecting cellular processes and leading to its antimicrobial and anticancer activities .
Comparison with Similar Compounds
Table 1: Comparison of Sodium 2-Phenyl-4,5,6,7-Tetrahydro-2H-Indazole-3-Carboxylate with Analogs
Solubility and Bioavailability
The sodium carboxylate derivative exhibits superior aqueous solubility due to its ionic nature, making it advantageous for biological assays or formulations requiring hydrophilic carriers. In contrast, ethyl esters (e.g., C₁₀H₁₄N₂O₂) are more lipophilic, favoring membrane permeability and compatibility with organic reaction conditions .
Substituent Effects
- Phenyl vs.
- Chlorophenyl and Pyridyl Groups : The chlorophenyl and pyridyl substituents in the complex analog (C₂₂H₂₂ClN₃O₅) suggest applications in catalysis or as pharmacophores, though reduced solubility may limit in vivo utility .
Biological Activity
Sodium 2-phenyl-4,5,6,7-tetrahydro-2H-indazole-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, synthesis methods, and potential therapeutic applications supported by relevant research findings.
Chemical Structure : this compound has the molecular formula and a molecular weight of approximately 256.25 g/mol. The compound features an indazole ring structure with a carboxylate group that is crucial for its biological activity .
Synthesis Methods : The synthesis typically involves the cyclization of phenylhydrazine with cyclohexanone derivatives under controlled conditions. Common solvents include ethanol or dimethylformamide (DMF), with sodium hydroxide or potassium carbonate as catalysts. This method allows for the introduction of the carboxylate group at the 3-position of the indazole ring .
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. In various studies:
- In vitro Studies : The compound has demonstrated effectiveness against several bacterial strains and fungi. Notably, it has been shown to inhibit the growth of Candida albicans and Candida glabrata, suggesting its potential as an antifungal agent .
- Mechanism of Action : The antimicrobial activity is believed to result from the compound's ability to disrupt cellular processes in pathogens, possibly through interactions with DNA and protein synthesis pathways .
Anti-inflammatory Effects
This compound has also been evaluated for its anti-inflammatory properties:
- Enzyme Inhibition : It has been found to inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which plays a significant role in inflammation. This inhibition suggests potential therapeutic applications in treating inflammatory diseases .
Anticancer Potential
The compound's anticancer properties have been explored in several studies:
- Cell Line Studies : Research has indicated that this compound can inhibit cancer cell proliferation in various cancer cell lines. For example, it showed significant activity against human melanoma cells .
- IC50 Values : In one study involving a series of indazole derivatives, some compounds exhibited IC50 values in the nanomolar range against specific cancer cell lines, indicating potent anticancer activity .
Comparative Analysis with Similar Compounds
| Compound Name | Biological Activity | IC50 Values |
|---|---|---|
| This compound | Antimicrobial, Anti-inflammatory | Varies by study |
| 1-phenyl-4,5,6,7-tetrahydro-1H-indazole-5-carboxylic acid | Anti-inflammatory | ED50 = 3.5 mg/kg |
| 2-phenyl-4,5,6,7-tetrahydro-indazole derivatives | Anticancer | IC50 < 100 nM |
This table illustrates the varying biological activities and potency levels among related compounds. This compound is unique due to its specific structural features that confer distinct biological properties .
Case Studies and Research Findings
- Study on Antimicrobial Activity : A study published in MDPI demonstrated that various indazole derivatives showed selective antiprotozoal activity with low cytotoxicity in human cells. Sodium 2-phenyl derivative exhibited promising results against protozoa compared to traditional drugs like metronidazole .
- Anti-inflammatory Research : Another research highlighted the compound's ability to inhibit COX enzymes effectively. The findings suggest that sodium 2-phenyl derivatives could be developed into new anti-inflammatory therapeutics .
Q & A
Q. Advanced
- Thermal Stability : Thermogravimetric analysis (TGA) to assess decomposition temperatures.
- Photostability : Expose to UV light (254–365 nm) and monitor degradation via HPLC .
- pH Stability : Incubate in buffers (pH 1–13) and track carboxylate protonation states via FTIR .
How is the compound’s bioactivity evaluated using structural analogs?
Q. Advanced
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
